N-(Salicylidene)-2,4,6-trifluoroaniline
Description
N-(Salicylidene)-2,4,6-trifluoroaniline is a Schiff base derivative synthesized via the condensation of 2,4,6-trifluoroaniline with salicylaldehyde. While direct structural or synthetic data for this compound are absent in the provided evidence, insights can be inferred from its parent compound, 2,4,6-trifluoroaniline, and related derivatives.
2,4,6-Trifluoroaniline (C₆H₄F₃N) is a fluorinated aniline derivative with a planar aromatic ring and substituents influencing its electronic and steric properties. Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals deviations in bond angles (up to 5° from ideal 120°) at fluorinated carbons, attributed to fluorine’s electronegativity and steric effects . The molecule forms intermolecular N–H···F and N–H···N hydrogen bonds, creating layered sheets in the crystal lattice .
Properties
IUPAC Name |
2-[(2,4,6-trifluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWCMLLTPYLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Crystallographic and Substituent Effects
- Electronic Effects : Fluorine’s electron-withdrawing nature in 2,4,6-trifluoroaniline reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to methylated analogs like 2,4,6-trimethylaniline .
- Steric Effects : The trifluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., –CH₃), favoring planar geometries critical for Schiff base formation .
Thermal and Stability Profiles
- Thermal Stability: Fluorine substituents improve thermal stability. For instance, 2,4,6-trifluoroaniline derivatives exhibit higher decomposition temperatures compared to non-fluorinated analogs due to strong C–F bonds and intermolecular interactions .
- Air Stability : Fluorine’s electron-withdrawing effects stabilize electron-deficient aromatic systems, reducing oxidative degradation—a property leveraged in air-stable paddlewheel complexes .
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